molecular formula C10H14ClNO B1143991 trans-4-Phenylpyrrolidin-3-ol CAS No. 1242166-68-2

trans-4-Phenylpyrrolidin-3-ol

Cat. No.: B1143991
CAS No.: 1242166-68-2
M. Wt: 199.67726
InChI Key:
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Description

trans-4-Phenylpyrrolidin-3-ol: is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    1,3-Dipolar Cycloaddition: A classical method for preparing five-membered heterocycles like trans-4-Phenylpyrrolidin-3-ol involves the 1,3-dipolar cycloaddition between a nitrone and an olefin.

    Microbial Hydroxylation and Enzymatic Esterification: Another method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Phenylpyrrolidin-3-ol can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, amines, and other nucleophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Deoxygenated derivatives.

    Substitution: Halogenated or aminated derivatives.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen heterocycle without additional substituents.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.

    trans-4-Phenylpyrrolidin-2-one: Similar to trans-4-Phenylpyrrolidin-3-ol but with a carbonyl group at the 2-position instead of a hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWOEDBCCDPEQB-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242166-68-2
Record name rac-(3R,4S)-4-phenylpyrrolidin-3-ol
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